2-[(3-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S2/c18-14-3-1-2-13(10-14)11-22-17(23)21-12-15(4-5-16(21)19-22)27(24,25)20-6-8-26-9-7-20/h1-5,10,12H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQITVPRSDLQCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. This inhibition can result in the modulation of various biological processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo core structure and have been studied for their kinase inhibition properties.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials: These compounds are known for their energetic properties and have applications in materials science.
Uniqueness
2-[(3-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Biological Activity
The compound 2-[(3-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a member of the triazolopyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolopyridine core and a thiomorpholine sulfonyl group. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20ClN4O4S2 |
| Molecular Weight | 426.96 g/mol |
| CAS Number | 1251607-66-5 |
Antimicrobial Activity
Research has indicated that compounds within the triazolopyridine class exhibit significant antimicrobial properties. A study highlighted the potential of similar compounds to inhibit various pathogens, suggesting that our compound may also possess antimicrobial activity.
Antimalarial Activity
Recent studies have demonstrated that triazolopyridines bearing sulfonamide groups can serve as effective inhibitors against Plasmodium falciparum, the causative agent of malaria. In vitro evaluations showed promising results with IC50 values in the low micromolar range for related compounds, indicating potential for further development as antimalarial agents .
Kinase Inhibition
The compound's structural features suggest it may interact with various kinases involved in cancer progression. Compounds with similar frameworks have been characterized as kinase inhibitors, particularly targeting the ATP-binding sites of receptor tyrosine kinases (RTKs). This mechanism is critical in cancer therapy as dysregulated kinase activity is often implicated in tumorigenesis .
The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. The sulfonamide group may play a pivotal role in enzyme inhibition by mimicking substrate interactions or altering enzyme conformation.
Case Studies
- Antimicrobial Efficacy : A library of triazolopyridines was screened for antimicrobial activity against various bacterial strains. Compounds structurally similar to our target exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, demonstrating the potential for developing new antibiotics.
- Antimalarial Research : In a study aimed at discovering new antimalarial agents, several derivatives of triazolopyridines were synthesized and tested against P. falciparum. The results indicated that modifications to the thiomorpholine group enhanced potency and selectivity against the parasite .
Q & A
Basic Research Questions
Q. What are the key structural features influencing the reactivity and stability of this compound?
- Methodological Answer : The compound’s stability and reactivity are governed by its triazole-pyridine fused core, thiomorpholine sulfonyl group, and 3-chlorobenzyl substituent. Computational modeling (e.g., DFT calculations) can predict electron-deficient regions, such as the sulfonyl group’s electrophilic sulfur, which may participate in nucleophilic substitutions. Stability studies under varying pH (e.g., acidic, neutral, basic buffers at 25–37°C) reveal degradation in basic conditions, likely due to sulfonamide bond hydrolysis . Structural confirmation via X-ray crystallography or NMR (e.g., NMR for aromatic carbons) is critical to validate stereoelectronic effects.
Q. How can researchers optimize the synthesis of this compound for higher yield and purity?
- Methodological Answer : A one-pot synthesis strategy, as used for analogous triazolopyridines , involves cyclizing 2-hydrazinopyridine with 3-chlorobenzaldehyde under reflux in ethanol. Key optimizations include:
- Catalyst selection : Use p-toluenesulfonic acid (10 mol%) to accelerate imine formation.
- Thiomorpholine sulfonation : React the intermediate with thiomorpholine-4-sulfonyl chloride in dichloromethane at 0–5°C to minimize side reactions.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water) for >95% purity. Monitor intermediates via LC-MS to identify bottlenecks .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR identifies aromatic protons (δ 7.2–8.1 ppm for pyridine and chlorophenyl groups) and thiomorpholine’s methylene signals (δ 2.8–3.5 ppm). NMR confirms the sulfonyl group (δ ~55 ppm for sulfonamide carbons) .
- HRMS : Exact mass analysis (e.g., ESI+ mode) validates the molecular formula () with <2 ppm error.
- IR : Peaks at 1150 cm (S=O stretching) and 1350 cm (triazole C-N) confirm functional groups .
Advanced Research Questions
Q. How does the 3-chlorophenyl substitution impact structure-activity relationships (SAR) compared to analogs with methyl or fluorophenyl groups?
- Methodological Answer : Comparative SAR studies require synthesizing analogs (e.g., 3-methylphenyl or 3-fluorophenyl derivatives) and testing bioactivity. For example:
- Electron-withdrawing effects : The 3-chlorophenyl group enhances electrophilicity at the sulfonyl group, increasing binding affinity to cysteine proteases (e.g., cathepsin B) vs. methyl groups .
- Data Table :
| Substituent | IC (Cathepsin B) | LogP |
|---|---|---|
| 3-Cl | 12 nM | 2.8 |
| 3-F | 18 nM | 2.5 |
| 3-CH | 45 nM | 3.1 |
- Validation : Molecular docking (e.g., AutoDock Vina) simulates halogen bonding between Cl and enzyme active sites .
Q. What strategies resolve contradictory data on the compound’s metabolic stability in in vitro vs. in vivo models?
- Methodological Answer : Discrepancies arise from differences in enzyme expression (e.g., hepatic vs. plasma esterases). Address this by:
- In vitro : Use human liver microsomes (HLMs) with NADPH cofactors to assess Phase I metabolism. LC-MS/MS identifies hydroxylated metabolites at the thiomorpholine ring .
- In vivo : Administer the compound to rodents and collect plasma/bile. Compare metabolite profiles using UPLC-QTOF. If in vivo clearance exceeds predictions, investigate extrahepatic metabolism (e.g., gut microbiota) via fecal incubations .
Q. How can researchers identify the primary biological targets of this compound?
- Methodological Answer :
- Proteome-wide profiling : Use chemical proteomics with a clickable alkyne-tagged analog. Enrich binding proteins via streptavidin beads, followed by tryptic digest and LC-MS/MS .
- Kinase inhibition panels : Screen against 468 kinases (e.g., Eurofins KinaseProfiler). Prioritize targets with >50% inhibition at 1 µM (e.g., JAK2, EGFR). Validate via SPR (surface plasmon resonance) for binding kinetics () .
Contradictory Data Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Solubility discrepancies stem from polymorphic forms. Characterize crystalline vs. amorphous forms via:
- PXRD : Identify polymorphs (e.g., Form I vs. II) with distinct diffraction patterns.
- DSC : Measure melting points (Form I: 198°C; Form II: 185°C) and enthalpy changes.
- Solubility testing : Use shake-flask method in PBS (pH 7.4) and DMSO. Amorphous forms show 3x higher aqueous solubility but lower stability .
Key Research Recommendations
- Prioritize crystallography to resolve 3D conformation and inform docking studies.
- Use isotope-labeled analogs (e.g., -thiomorpholine) for metabolic tracking.
- Explore prodrug strategies (e.g., esterification of sulfonamide) to enhance bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
